molecular formula C16H17NO B337378 3-methyl-N-(2-phenylethyl)benzamide

3-methyl-N-(2-phenylethyl)benzamide

Cat. No.: B337378
M. Wt: 239.31 g/mol
InChI Key: PUXFKJNTLNBQMJ-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-phenylethyl)benzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a 2-phenylethylamine moiety. This compound has garnered attention in microbiological research due to its role as a quorum-sensing (QS) inhibitor. Produced by the marine Gram-positive bacterium Halobacillus salinus, it inhibits violacein biosynthesis in Chromobacterium violaceum CV026 and GFP production in Escherichia coli JB525, interfering with acyl-homoserine lactone (AHL)-mediated bacterial communication . Its structure combines aromatic and aliphatic components, enabling interactions with biological targets through hydrophobic and π-π stacking interactions.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3-methyl-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C16H17NO/c1-13-6-5-9-15(12-13)16(18)17-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18)

InChI Key

PUXFKJNTLNBQMJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=CC=CC=C2

solubility

35.9 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aliphatic Acyl Groups

(a) 3-Methyl-N-(2-Phenylethyl)Butanamide
  • Molecular Formula: C₁₃H₁₉NO
  • Molecular Weight : 205.30 g/mol
  • Key Differences : Replaces the benzamide group with a butanamide chain.
  • Biological Activity : Exhibits moderate QS inhibition but lower potency compared to the benzamide derivative, likely due to reduced aromatic interactions .
(b) 3-Methyl-N-(2-Phenylethyl)Pentanamide
  • Molecular Weight : 205.3 g/mol
  • Key Differences : Features a pentanamide chain.
(c) N-(2-Phenylethyl)Isobutyramide
  • Activity : Co-produced with 3-methyl-N-(2-phenylethyl)benzamide by H. salinus, this compound shows comparable QS inhibition but distinct structure-activity relationships due to its branched aliphatic chain .

Aromatic Benzamide Derivatives

(a) N-(2-Phenylethyl)Benzamide
  • Molecular Formula: C₁₅H₁₅NO
  • Molecular Weight : 225.29 g/mol
  • Key Differences : Lacks the 3-methyl substituent on the benzoyl group.
  • Biological Activity : Demonstrates 28% inhibition in antiproliferative assays and 49% in QS interference, suggesting that the methyl group in 3-methyl-N-(2-phenylethyl)benzamide enhances bioactivity .
(b) 3-Methyl-N-[2-(3-Pyridinyl)-4-Pyrimidinyl]Benzamide
  • Molecular Formula : C₁₇H₁₄N₄O
  • Key Differences : Incorporates a pyridinyl-pyrimidinyl group instead of phenylethyl.
  • Applications : Designed for kinase inhibition studies, highlighting how heterocyclic substituents can redirect biological targets compared to simple phenylethyl derivatives .

Derivatives with Modified Amine Moieties

(a) N-(2-Phenylethyl)Piperidine-1-Carbothioamide
  • Activity : Exhibits 86.7% antioxidant activity in radical scavenging assays, outperforming benzamide derivatives in this context. The thiourea group enhances electron-donating capacity .
(b) N-(2-Benzoyl-4,5-Dimethoxyphenethyl)Benzamide (3h)
  • Synthesis : Prepared via NaBH₄ reduction of Schiff bases, yielding 85–90% purity.
  • Structural Features : The dimethoxybenzoyl group increases steric hindrance, reducing QS inhibition but improving stability .

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